molecular formula C4H11N<br>CH3(CH2)3NH2<br>C4H11N B146782 Butylamine CAS No. 109-73-9

Butylamine

Cat. No. B146782
CAS RN: 109-73-9
M. Wt: 73.14 g/mol
InChI Key: HQABUPZFAYXKJW-UHFFFAOYSA-N
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Description

Butylamine is a compound that has been studied in various contexts due to its interesting chemical and physical properties. It is a type of aliphatic amine that has been shown to undergo N-demethylation, a process where a methyl group is removed from the nitrogen atom. This reaction is catalyzed by microsomal enzymes in rat liver, producing des-N-methyl butynamine, which possesses hypotensive activity . Butylamine's structure and behavior in different environments, such as its hydrogen bonding characteristics, have been investigated using spectroscopic methods .

Synthesis Analysis

The synthesis of butylamine and its derivatives has been a subject of research, particularly in the context of creating compounds with potential pharmacological applications. For instance, di-t-butylamine has been prepared from 2-methyl-2-nitropropane with a significant yield and further converted into other compounds, showcasing its versatility as a chemical intermediate . Additionally, di-n-butyltin(IV) derivatives of bis(carboxymethyl)benzylamines have been synthesized, and their structures were elucidated using various spectroscopic techniques, revealing their potential as antitumor agents .

Molecular Structure Analysis

The molecular structure of butylamine derivatives has been extensively studied. For example, di-t-butylamine has been analyzed by gas-phase electron diffraction, revealing an exceptionally hindered structure due to steric interactions between bulky groups attached to the nitrogen atom . This steric hindrance is relieved by an opening of the CNC valence angle and slight tilts of the But groups. Such detailed structural information is crucial for understanding the reactivity and properties of butylamine derivatives.

Chemical Reactions Analysis

Butylamine participates in various chemical reactions, reflecting its reactivity as an amine. The thermal decomposition of n-butylamine, for instance, involves the formation of a butylamino radical and a hydrogen atom, leading to the production of ammonia and an imine . Di-t-butylamine has been shown to react with acetyl chloride and O-mesitylsulphonylhydroxylamine, forming different products than expected due to its non-nucleophilic nature . These studies provide insights into the reactivity patterns of butylamine and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of butylamine have been the focus of several studies. Spectroscopic and thermodynamic evidence suggests the auto-association of n-butylamine in open dimers and cyclic trimers, with association constants and heats of formation calculated to understand these interactions . Furthermore, N-butylamine functionalized graphene oxide has been developed for the detection of iron(III) ions, exploiting the photoluminescence quenching effect upon interaction with the metal ion . The hydrate forms of tert-butylamine have also been characterized, revealing complex semi-clathrate structures .

Scientific Research Applications

  • Corrosion Inhibition : Butylamine and its derivatives, like n-butylamine, dibutylamine, and tributylamine, have been studied for their role as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds adsorb on mild steel according to a Frumkin isotherm, suggesting their effectiveness in protecting steel from corrosion in acidic environments (Bastidas, Damborenea, & Vázquez, 1997).

  • Maillard Reaction Study : Butylamine has been used as a model compound in studying the Maillard reaction of D-glucose, which is significant in food chemistry. In this context, butylamine acts analogously to lysine side chains in proteins, helping in the identification of novel colored compounds formed during the reaction (Lerche, Pischetsrieder, & Severin, 2002).

  • Mass Spectrometry Enhancement : n-Butylamine has been shown to improve the efficiency of untargeted mass spectrometry analysis of plasma metabolite composition. It is found to be an effective additive for enhancing metabolite coverage in electrospray ionization in negative ion mode (Maslov, Trifonova, Balashova, & Lokhov, 2019).

  • Nano Particle Research : Butylamine's impact on the band gap absorption changes in CdSe nanoparticles has been observed. High concentrations of butylamine led to significant changes in the optical properties of these nanoparticles, demonstrating its utility in nano-materials science (Landes, Braun, Burda, & El-Sayed, 2001).

  • Biomaterials Engineering : Butylamine is used in the chemical modification of hyaluronan to optimize its shear-thinning properties, which are essential for injectability and additive manufacturing in biomedical applications. This study shows the potential of butylamine-modified biomaterials in regenerative medicine and drug delivery systems (Petta, Eglin, Grijpma, & D’Este, 2016).

  • Gas Sensing Technology : Butylamine has been investigated for its use in surface plasmon resonance (SPR) sensors, particularly for detecting malodorous substances like butylamine itself. This research highlights its role in developing sensitive gas detection technologies (Arakawa, Kawabayashi, & Saga, 2005).

  • Material Science and Catalysis : Research on the adsorption of n-butylamine on carbon films has provided insights into the chemisorption process and the stability of formed surface salts, which are significant for material science and catalysis (Zawadzki, 1988).

  • Gas Sensor Material Development : Studies on Au nanoparticles modified MoO3 nanobelts towards 1-butylamine show that these composites exhibit ultra-high sensitivity and selectivity, which is promising for practical gas sensing applications (Fu et al., 2021).

Safety And Hazards

Butylamine is a corrosive compound that can cause burns and eye damage. Furthermore, its vapors can be harmful if inhaled, causing respiratory irritation .

properties

IUPAC Name

butan-1-amine
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InChI

InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3
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InChI Key

HQABUPZFAYXKJW-UHFFFAOYSA-N
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Canonical SMILES

CCCCN
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Molecular Formula

C4H11N, Array
Record name N-BUTYLAMINE
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Related CAS

3858-78-4 (hydrochloride)
Record name n-Butylamine
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DSSTOX Substance ID

DTXSID1021904
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Molecular Weight

73.14 g/mol
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Physical Description

N-butylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 10 °F. Less dense (6.2 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless liquid with a fishy ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON STANDING., Colourless liquid, tends to yellow on standing; Ammoniacal aroma, Colorless liquid with a fishy, ammonia-like odor.
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Boiling Point

172.4 °F at 760 mmHg (NTP, 1992), 78 °C, 77.00 to 78.00 °C. @ 760.00 mm Hg, 172 °F
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Flash Point

10 °F (NTP, 1992), strong at 3-10 ppm. [ACGIH] 10 °F, 30 °F (-1 °C) (Open Cup), -12 °C (10 °F) closed cup., -12 °C c.c., 10 °F
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Solubility

Soluble (>=10 mg/ml) (NTP, 1992), Miscible with alcohol, ether, In water, 1X10+6 mg/L (miscible) at 25 °C, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol), Miscible
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Density

0.741 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7327 at 25 °C/4 °C, Relative density (water = 1): 0.74, 0.732-0.740, 0.74
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Vapor Density

2.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (AIR = 1), Relative vapor density (air = 1): 2.5, 2.52
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Vapor Pressure

72 mmHg at 68 °F (NTP, 1992), 92.9 [mmHg], 92.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.9, 72 mmHg, 82 mmHg
Record name N-BUTYLAMINE
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Product Name

Butylamine

Color/Form

CLEAR, COLORLESS LIQUID

CAS RN

109-73-9
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Melting Point

-58 °F (NTP, 1992), -50 °C, -58 °F
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Synthesis routes and methods I

Procedure details

A solution of 150 millimoles of n-butylamine in 50 ml of dimethylacetamide was prepared and cooled to 0° C. To this solution was added at 0° C. a solution of 250 millimoles of diisopropylethylamine and 50 millimoles of N,N′-diethyl-6-chloro-[1,3,5]triazine-2,4-diamine in 50 ml of dimethylacetamide, the resulting solution was heated under reflux for 4 hours, then cooled to room temperature, and the solvent was distilled off by an evaporator. The reaction mixture was then isolated and purified by silica gel column chromatography to give N,N-diethyl-N″-n-butyl-[1,3,5]triazine-2,4,6-triamine as an oily substance.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
250 mmol
Type
reactant
Reaction Step Two
Quantity
50 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 150 millimoles of n-butylamine in 50 ml of dimethylacetamide was prepared and cooled to 0° C. To this solution was added at 0° C. a solution of 250 millimoles of diisopropylethylamine and 50 millimoles of N,N′-dibutyl-6-chloro-[1,3,5]triazine-2,4-diamine in 50 ml of dimethylacetamide, the resulting solution was heated under reflux for 4 hours, then cooled to room temperature, and the solvent was distilled off by an evaporator. The reaction mixture was then isolated and purified by silica gel column chromatography to give N,N′,N″-tributyl-[1,3,5]triazine-2,4,6-triamine as an oily substance. The result of 1H-NMR analysis is shown in FIG. 1.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
250 mmol
Type
reactant
Reaction Step Two
Quantity
50 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 1 I Quickfit flask with a glass-jacketed thermosensor, gas inlet, stainless steel anchor stirrer and heatable (67°-70° C.) pre-column with an attached Claisen bridge and subsequent cold trap, 110 g of N-lauroyl-L-glutamic acid dimethyl ester (LGA-DME) and 100 g of a mixture of cyclohexane derivatives (trimethylcyclohexane, methylethylcyclohexane and diethylcyclohexane in an approximate ratio of 45:25:10) are initially introduced under a gentle stream of N2. 110 g of n-butylamine are metered in over a period of 30 minutes and the mixture is heated under reflux. During the reaction, portions of the methanol liberated during the amidation are separated off, with a little n-butylamine, via the temperature-controlled pre-column. After refluxing for about 8 hours, monitoring by TLC indicates quantitative conversion. The excess n-butylamine is distilled off, first under normal pressure and then in vacuo, and the product is precipitated by addition of acetone. The precipitate formed is filtered off with suction, washed with acetone, dried and comminuted. The target product N-lauroyl-L-glutamic acid di-n-butylamide is obtained in a good yield of about 80% and in excellent purity (LGB 99% (HPLC), nBuNH2 50 ppm (GC), other impurities<1%) in the form of a colorless powder of melting point 150°-152° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N-lauroyl-L-glutamic acid dimethyl ester
Quantity
110 g
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
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Reaction Step Six
Quantity
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Reaction Step Seven
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Reaction Step Eight
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Quantity
0 (± 1) mol
Type
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Reaction Step Nine
Quantity
110 g
Type
reactant
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

A standard solution of n-butylamine was prepared by adding 0.5 ml of n-butylamine to a 10 ml volumetric flask containing 10 ml dry methylene chloride. The n-butylamine solution (0.85 ml) was then added to 2-(1-benzotriazolyl)-5-ethyl-4H-3,1-benzoxazin-4-one (150 mg), prepared as described in Preparation VII above, in 21 mg of dry methylene chloride, and the mixture was stirred for 20 minutes. Analysis by TLC (20% ethyl acetate in toluene) indicated that the reaction was complete. The methylene chloride was then removed under reduced pressure and the remaining residue chromatographed over silica gel (10% ethyl acetate in toluene, flash column chromatography). All product fractions were combined and evaporated to give a solid that was recrystallized from pentane, yielding 40 mg of 2-n-butylamino-5-ethyl-4H-3,1-benzoxazin-4-one, m.p. 136°-137° C., IR, 330, 1725-1740 (broad), 1635, 1590, 1570 cm-1); 'H NMR(delta CDCl3): 1.0 (t, 3H, CH 3); 1.3 (t, 3H, CH3); 1.5 (m, 4H, CH2CH2); 3.2 (q, 2H, PhCH2); 3.4 (q, 2H, CH2NH); 4.8 (broad, s, 1H, NH); 6.9-7.6 (m, 3H, ArH).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
2-(1-benzotriazolyl)-5-ethyl-4H-3,1-benzoxazin-4-one
Quantity
150 mg
Type
reactant
Reaction Step Two
[Compound]
Name
VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
21 mg
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

Reaction of 5 with formamide in excess at 190° C. for 8 h afforded the pyrazolo[3,4-d]pyrimidinone 10 which was purified by dissolving the crude in 2M NaOH, boiling with coal, followed by precipitation with acetic acid (yield 70%, m.p. 271-272° C.). Compound 11 was prepared in a yield of 44% following the Beal and Véliz9 procedure by treatment of 10 with a mixture of HMPT/NBS in acetonitrile at −20° C. followed by addition of LiBr and refluxing. It is interesting to point out that the secondary OH on the side chain remained unaltered by this procedure, as shown by its 1H NMR spectrum. Treatment of 11 with morpholine, butylamine, or piperidine gave the desired compounds 3a-c.
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
HMPT NBS
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Butylamine
Reactant of Route 2
Butylamine
Reactant of Route 3
Butylamine
Reactant of Route 4
Butylamine
Reactant of Route 5
Butylamine
Reactant of Route 6
Butylamine

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